Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate
Description
Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group and a trifluoromethyl group at positions 4 and 6, respectively. The pyrimidine ring is further linked to a triazole moiety bearing two ethyl ester groups at positions 4 and 3. This structure combines aromaticity, electron-withdrawing substituents (trifluoromethyl), and ester functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O4/c1-3-30-16(28)14-15(17(29)31-4-2)27(26-25-14)18-23-12(11-8-6-5-7-9-11)10-13(24-18)19(20,21)22/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIJFFMHZEXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been associated with neuroprotection and antileishmanial and antimalarial activities. These compounds may interact with specific enzymes or receptors to exert their effects.
Mode of Action
Similar triazole-pyrimidine compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that the compound might interact with its targets to modulate these cellular processes.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could potentially inhibit ER stress and the NF-kB inflammatory pathway. In the context of antileishmanial and antimalarial activities, the compound might interfere with the life cycle of the parasites or their interaction with the host.
Pharmacokinetics
The molecular formula of the compound is c19h16f3n5o4, which suggests that it is a relatively large and complex molecule. This could potentially influence its absorption and distribution within the body.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties, as well as antileishmanial and antimalarial activities. These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog Analysis
The compound’s structural analogs can be categorized based on their core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis of key compounds:
Key Findings
Core Heterocycle Variations: The target compound’s pyrimidine-triazole hybrid distinguishes it from simpler pyrimidine or pyrazole derivatives.
Substituent Effects :
- The trifluoromethyl group in the target compound and the patent-listed pyrimidine likely improves lipophilicity and resistance to enzymatic degradation, a common strategy in agrochemical design.
- Chlorinated aromatic rings (e.g., in mefenpyr-diethyl ) are associated with herbicidal activity, whereas the phenyl group in the target compound may balance potency and environmental persistence.
Functional Group Impact: Ester groups in the target compound and mefenpyr-diethyl suggest hydrolytic instability, which could be tailored for controlled-release formulations. In contrast, the phosphate ester in diazinon’s oxygen analog is more reactive, aligning with its role as a neurotoxic insecticide derivative.
Patent vs. Commercial Compounds :
- The patent compound 2-[2-methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)-pyrimidine shares the pyrimidine core and trifluoromethyl group with the target compound but replaces the triazole-ester system with an azetidine ring. This substitution may alter target binding affinity or pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving cyclocondensation and esterification. A common approach is to react trifluoromethyl-substituted pyrimidine precursors with triazole derivatives under reflux in ethanol or THF. Catalysts like Pd(PPh₃)₄ or CuI can facilitate cross-coupling reactions. Key parameters include temperature control (70–90°C), anhydrous conditions, and stoichiometric ratios (1:1.2 for triazole:pyrimidine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity. Optimization should prioritize minimizing side products, such as unreacted esters or dehalogenated byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., triazole CH at δ 7.8–8.2 ppm) and ester carbonyl carbons (δ 165–170 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXTL or Olex2) resolves the trifluoromethyl group’s orientation and triazole-pyrimidine dihedral angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å). Refinement with SHELXL-2018/3 accounts for anisotropic displacement parameters .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 483.0921) and fragmentation patterns .
Q. How does the reactivity of the ester and trifluoromethyl groups influence downstream modifications?
- Methodological Answer :
- Ester Hydrolysis : Treat with LiOH/THF-H₂O (1:1) at 0°C to selectively hydrolyze ethyl esters to carboxylic acids without affecting the trifluoromethyl group. Monitor pH to avoid over-hydrolysis.
- Trifluoromethyl Stability : The CF₃ group is resistant to nucleophilic attack but can undergo radical-mediated defluorination under UV light. For functionalization, use Pd-catalyzed C–H activation (e.g., with aryl iodides) at the pyrimidine’s 4-position .
Advanced Research Questions
Q. How can this compound be integrated into structure-based drug design, particularly for enzyme inhibition studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Focus on the triazole’s hydrogen-bonding potential and the CF₃ group’s hydrophobic effects.
- Biological Assays : Conduct fluorescence polarization assays with FITC-labeled ATP to measure IC₅₀ values. Validate via Western blotting for downstream phosphorylation targets. Co-crystallization with human kinases (e.g., EGFR) using hanging-drop vapor diffusion (20% PEG 3350) provides structural insights .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?
- Methodological Answer :
- DFT Optimization : Perform B3LYP/6-311+G(d,p) calculations in Gaussian 16 to compare bond lengths and angles with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects.
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···F contacts) that distort gas-phase geometries. Refine force fields in MD simulations to account for lattice constraints .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound correlate with its potential in materials science?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials in CH₂Cl₂ (0.1 M TBAPF₆) to determine HOMO/LUMO levels. A narrow gap (<3.0 eV) suggests suitability as an organic semiconductor.
- UV-Vis Spectroscopy : Analyze λₘₐₓ in DCM (e.g., 280–320 nm) to assess π→π* transitions. TD-DFT calculations (CAM-B3LYP) model charge-transfer excitations for OLED or photovoltaic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
